Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate
CAS No.: 1311319-53-5
Cat. No.: VC2675034
Molecular Formula: C10H10KNO3
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1311319-53-5 |
---|---|
Molecular Formula | C10H10KNO3 |
Molecular Weight | 231.29 g/mol |
IUPAC Name | potassium;(Z)-3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-olate |
Standard InChI | InChI=1S/C10H11NO3.K/c1-2-14-10(13)9(12)7-8-3-5-11-6-4-8;/h3-7,12H,2H2,1H3;/q;+1/p-1/b9-7-; |
Standard InChI Key | ZBYJNAVNVNOYAX-VILQZVERSA-M |
Isomeric SMILES | CCOC(=O)/C(=C/C1=CC=NC=C1)/[O-].[K+] |
SMILES | CCOC(=O)C(=CC1=CC=NC=C1)[O-].[K+] |
Canonical SMILES | CCOC(=O)C(=CC1=CC=NC=C1)[O-].[K+] |
Introduction
Chemical Identity and Structure
Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate is a potassium salt characterized by its specific structural arrangement of functional groups. The compound features a pyridine ring connected to an enolate moiety through a carbon-carbon double bond, creating a conjugated system that influences its chemical behavior and reactivity.
Basic Identification Parameters
The compound is unambiguously identified through various chemical identifiers, providing a foundation for scientific research and industrial applications.
Table 1: Key Identification Parameters
Parameter | Value |
---|---|
CAS Number | 1311319-53-5 |
Molecular Formula | C₁₀H₁₀KNO₃ |
Molecular Weight | 231.29 g/mol |
IUPAC Name | potassium;(Z)-3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-olate |
EC Number | 816-125-6 |
The compound possesses a Z-configuration at the carbon-carbon double bond, which is a critical structural feature that influences its three-dimensional arrangement and subsequent chemical behavior.
Structural Representation
The molecular structure can be precisely represented using various chemical notation systems that enable computational analysis and database searching.
Table 2: Structural Representation Systems
Representation | Code |
---|---|
SMILES | CCOC(=O)C(=CC1=CC=NC=C1)[O-].[K+] |
InChI | InChI=1S/C10H11NO3.K/c1-2-14-10(13)9(12)7-8-3-5-11-6-4-8;/h3-7,12H,2H2,1H3;/q;+1/p-1 |
InChIKey | ZBYJNAVNVNOYAX-UHFFFAOYSA-M |
These structural identifiers provide standardized ways to represent the compound's molecular structure in databases and chemical literature, facilitating information exchange and computational analysis of its properties .
Physical and Chemical Properties
Understanding the physical and chemical properties of Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate is essential for predicting its behavior in various experimental conditions and applications.
Physical Properties
The compound exists as a solid at standard temperature and pressure, with specific physical properties that determine its handling characteristics and experimental utility.
While precise data on certain physical properties remains limited in the available literature, the compound's molecular structure suggests it would display characteristics typical of potassium salts of organic enolates, including moderate to high solubility in polar solvents.
Chemical Reactivity
The chemical reactivity of this compound is primarily determined by its enolate functionality and pyridine ring system. These structural features enable various chemical transformations:
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The enolate moiety serves as a nucleophilic center capable of participating in addition reactions with electrophiles.
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The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound's binding affinity and specificity in various chemical and biological systems.
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The compound undergoes various chemical reactions including oxidation, reduction, and substitution reactions, making it versatile in organic synthesis applications.
The reactive nature of this compound makes it particularly valuable in the synthesis of more complex molecular structures and as an intermediate in multi-step synthetic pathways.
Synthesis Methods
The preparation of Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate typically follows well-established synthetic procedures that ensure high yield and purity.
Knoevenagel Condensation Approach
The primary synthetic route involves a Knoevenagel condensation reaction between ethyl acetoacetate and 4-pyridinecarboxaldehyde, followed by deprotonation using a potassium base such as potassium hydroxide.
The reaction proceeds through several key steps:
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Initial condensation between the activated methylene group of ethyl acetoacetate and the aldehyde functionality of 4-pyridinecarboxaldehyde.
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Formation of a carbon-carbon double bond through elimination of water.
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Deprotonation of the acidic alpha-hydrogen using potassium hydroxide to form the potassium enolate salt.
This synthetic approach is advantageous due to its relatively straightforward procedure, accessibility of starting materials, and typically good yields, making it suitable for both laboratory-scale research and potential industrial applications.
Reaction Optimization
To maximize yield and purity, several reaction parameters can be optimized:
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Temperature control during the condensation step to prevent side reactions.
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Careful selection of solvent systems to facilitate the reaction and subsequent isolation.
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Use of appropriate catalysts to enhance reaction rates and selectivity.
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Controlled addition rates of reagents to minimize unwanted side products.
These optimization strategies are critical for ensuring the consistent production of high-quality material for research applications.
Applications in Scientific Research
Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate has garnered attention in scientific research due to its versatile reactivity profile and potential applications across multiple fields.
Organic Synthesis Applications
The compound serves as a valuable building block in organic synthesis, particularly in reactions where controlled nucleophilic addition is required. Its structural features make it especially useful in:
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Construction of heterocyclic compounds with potential biological activity.
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Synthesis of conjugated systems that may exhibit interesting optical or electronic properties.
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Preparation of precursors for more complex molecular architectures.
Mechanism of Action Studies
The mechanism of action involving this compound typically centers on the interaction of the enolate moiety with various molecular targets. The pyridine ring contributes to these interactions through:
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π-π stacking with aromatic systems in target molecules.
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Hydrogen bonding interactions with complementary functional groups.
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Metal coordination through the pyridine nitrogen.
These interactions collectively influence the compound's binding affinity and specificity, making it potentially valuable in studies exploring molecular recognition and binding phenomena.
Hazard Statement | Classification | Description |
---|---|---|
H302 | Acute Toxicity (Oral), Category 4 | Harmful if swallowed |
H315 | Skin Irritation, Category 2 | Causes skin irritation |
H319 | Eye Irritation, Category 2A | Causes serious eye irritation |
H335 | Specific Target Organ Toxicity - Single Exposure, Category 3 | May cause respiratory irritation |
These hazard classifications highlight the need for appropriate protective measures when handling this compound in laboratory or industrial settings .
Precautionary Measures
Based on the identified hazards, specific precautionary measures should be implemented:
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Use of personal protective equipment including gloves, eye protection, and laboratory coats.
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Work in well-ventilated areas or under fume hoods to minimize inhalation exposure.
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Avoid contact with skin, eyes, and mucous membranes.
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Implement proper emergency procedures in case of accidental exposure .
These safety measures are essential for minimizing risks associated with handling this compound and ensuring the well-being of laboratory personnel.
Waste Management and Environmental Considerations
The proper disposal of waste containing Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate is an important environmental consideration that requires specific protocols.
Waste Disposal Protocols
Waste materials containing this compound should be handled according to established laboratory practices:
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Segregation of waste into appropriate categories based on chemical compatibility.
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Collection in suitable containers clearly labeled with contents and hazard information.
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Transfer to professional waste management services equipped to handle chemical waste .
These protocols help prevent environmental contamination and ensure compliance with regulatory requirements governing chemical waste disposal.
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